N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide
Description
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide (CAS: 892857-75-9) is a heterocyclic compound featuring a fused [1,3]dioxolo[4,5-f]benzothiazole core linked to a furan-2-carboxamide moiety.
Properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O4S/c16-12(8-2-1-3-17-8)15-13-14-7-4-9-10(19-6-18-9)5-11(7)20-13/h1-5H,6H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLWHIMOHBWLKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301330318 | |
| Record name | N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301330318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24824194 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
892856-71-2 | |
| Record name | N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301330318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide typically involves multi-step organic reactions starting from commercially available precursors. One common approach includes the following steps:
Formation of the Dioxolo-Benzothiazole Core: This step involves the cyclization of a suitable precursor, such as 2-aminothiophenol, with a dioxolane derivative under acidic conditions to form the dioxolo-benzothiazole core.
Furan Carboxamide Formation: The furan ring is introduced through a coupling reaction with a furan carboxylic acid derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzothiazole or furan rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a fluorescent probe in analytical chemistry.
Biology: Investigated for its potential as a bioactive compound with antitumor and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, its fluorescent properties make it useful for imaging and tracking biological processes at the molecular level.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Modifications
(a) Benzothiazole Derivatives with Furan Substituents
- Compounds 5, 6, 8, 9 (): These compounds share a benzothiazole core substituted with furan derivatives but lack the [1,3]dioxolo ring. For example: Compound 5: 2-[5-(4-Nitrophenyl)furan-2-yl]-6-N-isopropilamidinobenzothiazole hydrochloride. Compound 8: 2-[5-(4-Chlorophenyl)furan-2-yl]-6-N-isopropilamidinobenzothiazole hydrochloride. Key differences include nitro (NO₂) or chloro (Cl) substituents on the phenyl ring, which enhance electron-withdrawing effects and may influence bioactivity. The absence of the dioxolo ring likely reduces planarity and metabolic stability compared to the target compound .
(b) Benzodioxole-Containing Analogues
- Compound 4a–4u (): These derivatives feature a benzodioxane (1,4-benzodioxan) ring coupled with nitro-styryl-imidazole groups.
(c) Dioxolo-Isoindole Derivatives ():
- 2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]isoindol-7-one derivatives are patented as pesticides. The dioxolo group here is fused to an isoindole core, differing from the benzothiazole in the target compound. This highlights the role of the dioxolo ring in agrochemical activity, possibly through interactions with pest-specific enzymes .
Substituent Variations in Carboxamide Derivatives
(a) Pyrrolidinone-Substituted Analogues
- 892857-75-9 (Target): The 4-(2,5-dioxopyrrolidin-1-yl)benzamide group may improve solubility or enable covalent binding to biological targets.
- 897759-68-1 (): N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide.
(b) Halogenated Derivatives
Physicochemical Data
| Compound ID | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Purity (%) |
|---|---|---|---|---|
| Target (892857-75-9) | ~450 (estimated) | Dioxolo-benzothiazole, furan | N/A | N/A |
| Compound 5 | 493.99 | Nitrophenyl, isopropilamidino | 248–250 | >98 |
| Compound 8 | 469.37 | Chlorophenyl, isopropilamidino | 265–267 | >97 |
| 868676-97-5 | 473.54 | Fluorophenyl, sulfamoyl | N/A | N/A |
Data sourced from and .
Biological Activity
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, particularly its anticancer and antimicrobial potential, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C13H8N2O4S
- Molecular Weight : 288.36 g/mol
The compound features a benzothiazole moiety fused with a dioxole ring and a furan carboxamide group, contributing to its biological activity.
Anticancer Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance, various derivatives have been tested against multiple cancer cell lines:
In a comparative study of various benzothiazole derivatives, compounds containing hydroxyl substituents showed the best activity against MCF cell lines with GI50 values as low as 0.57 µM . The structure-activity relationship (SAR) analysis indicated that electron-donating groups enhance anticancer efficacy.
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. In vitro tests revealed significant activity against various bacterial strains:
These results suggest that modifications to the furan and benzothiazole moieties can lead to enhanced antimicrobial properties.
Case Studies
Several case studies have highlighted the therapeutic potential of benzothiazole derivatives in cancer treatment:
- Kumbhare et al. Study : This study evaluated the cytotoxic effects of various benzothiazole derivatives against human cancer cell lines. Notably, compounds with thiourea functionalities exhibited remarkable anticancer activities across multiple cell lines .
- Synthesis and Evaluation : Research focusing on the synthesis of carbamothioyl-furan derivatives showed that certain compounds had significantly reduced cell viability in HepG2 liver cancer cells compared to standard treatments like doxorubicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
